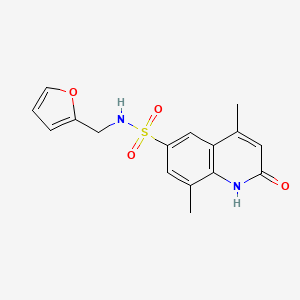![molecular formula C19H22ClN3O B5785331 3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5785331.png)
3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AG-1478, and it is a selective inhibitor of the epidermal growth factor receptor (EGFR).
Mécanisme D'action
AG-1478 selectively inhibits EGFR by binding to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways. EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in several types of cancer, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects
The biochemical and physiological effects of AG-1478 have been extensively studied in vitro and in vivo. AG-1478 has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. AG-1478 has also been shown to reduce inflammation and improve skin lesions in psoriasis patients by inhibiting the production of pro-inflammatory cytokines. Additionally, AG-1478 has been shown to inhibit amyloid-beta aggregation and reduce neuroinflammation in Alzheimer's disease models.
Avantages Et Limitations Des Expériences En Laboratoire
AG-1478 has several advantages for lab experiments, including its well-established synthesis method, high purity, and selectivity for EGFR. However, AG-1478 also has some limitations, including its relatively low solubility in aqueous solutions and potential off-target effects. Researchers should be aware of these limitations when designing experiments using AG-1478.
Orientations Futures
There are several future directions for research on AG-1478. One potential direction is to investigate the use of AG-1478 in combination with other cancer therapies to improve treatment outcomes. Another direction is to explore the potential use of AG-1478 in other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further research is needed to understand the long-term effects of AG-1478 on EGFR signaling and its potential off-target effects.
Méthodes De Synthèse
The synthesis of AG-1478 involves the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with N-[2-(4-methyl-1-piperazinyl)phenyl]amine to form the final product, 3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide. The synthesis of AG-1478 has been well-established in the literature, and several modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
AG-1478 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, psoriasis, and Alzheimer's disease. As a selective inhibitor of EGFR, AG-1478 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. AG-1478 has also been shown to reduce inflammation and improve skin lesions in psoriasis patients. Additionally, AG-1478 has been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit amyloid-beta aggregation.
Propriétés
IUPAC Name |
3-chloro-4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-7-8-15(13-16(14)20)19(24)21-17-5-3-4-6-18(17)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYCFHSRIWDMSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B5785252.png)


![N'-[(2-phenylacetyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5785282.png)
![ethyl [(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5785284.png)
![3-ethyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785289.png)



![ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5785315.png)

![ethyl 2-amino-5-[N-(3-chlorobenzoyl)ethanehydrazonoyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5785332.png)

